molecular formula C10H13N3S B2505047 5-methyl-N-(pyridin-4-ylmethyl)-4,5-dihydro-1,3-thiazol-2-amine CAS No. 380442-05-7

5-methyl-N-(pyridin-4-ylmethyl)-4,5-dihydro-1,3-thiazol-2-amine

Cat. No.: B2505047
CAS No.: 380442-05-7
M. Wt: 207.3
InChI Key: CRDIPTGKMXNOKB-UHFFFAOYSA-N
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Description

5-methyl-N-(pyridin-4-ylmethyl)-4,5-dihydro-1,3-thiazol-2-amine is a heterocyclic compound that features a thiazole ring fused with a pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-N-(pyridin-4-ylmethyl)-4,5-dihydro-1,3-thiazol-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of a pyridine derivative with a thioamide in the presence of a suitable catalyst. The reaction conditions often involve heating the mixture under reflux with solvents like methanol or ethanol to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis or the use of automated reactors. These methods ensure consistent quality and yield while minimizing the environmental impact.

Chemical Reactions Analysis

Types of Reactions

5-methyl-N-(pyridin-4-ylmethyl)-4,5-dihydro-1,3-thiazol-2-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced thiazole derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where halogenated derivatives can be replaced by nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Halogenated pyridine derivatives, amines, thiols, dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, reduced thiazole derivatives, and substituted pyridine derivatives.

Scientific Research Applications

5-methyl-N-(pyridin-4-ylmethyl)-4,5-dihydro-1,3-thiazol-2-amine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 5-methyl-N-(pyridin-4-ylmethyl)-4,5-dihydro-1,3-thiazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or interference with cellular signaling processes, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

    Pyridazine Derivatives: Compounds like pyridazine and pyridazinone share structural similarities and exhibit a range of biological activities.

    Indole Derivatives: Indole-based compounds are also heterocyclic and have significant biological importance.

    Pyrrolopyrazine Derivatives: These compounds contain both pyrrole and pyrazine rings and are known for their diverse biological activities.

Uniqueness

5-methyl-N-(pyridin-4-ylmethyl)-4,5-dihydro-1,3-thiazol-2-amine is unique due to its specific thiazole-pyridine fusion, which imparts distinct chemical and biological properties

Properties

IUPAC Name

5-methyl-N-(pyridin-4-ylmethyl)-4,5-dihydro-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3S/c1-8-6-12-10(14-8)13-7-9-2-4-11-5-3-9/h2-5,8H,6-7H2,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRDIPTGKMXNOKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN=C(S1)NCC2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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